molecular formula C9H10O B14639305 Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- CAS No. 56437-04-8

Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-

Cat. No.: B14639305
CAS No.: 56437-04-8
M. Wt: 134.17 g/mol
InChI Key: PZGOWXPGHVSKNO-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-triene, 3-methoxy- is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-1,3,5-triene family, known for its strained ring system and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between cyclobutadiene and benzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated bicyclic compounds.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The bicyclic structure also contributes to its stability and reactivity, allowing it to engage in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: A related compound with a similar bicyclic structure but lacking the methoxy group.

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the methoxy substitution.

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. The methoxy group can influence the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-methoxylated counterparts.

Properties

CAS No.

56437-04-8

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C9H10O/c1-10-9-5-4-7-2-3-8(7)6-9/h4-6H,2-3H2,1H3

InChI Key

PZGOWXPGHVSKNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC2)C=C1

Origin of Product

United States

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